2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-aminopyrazol-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKZHDHNQWFVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173585 | |
| Record name | 2-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240569-44-1 | |
| Record name | 2-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240569-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The pyrazole moiety can be introduced through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds .
Industrial Production Methods
the use of deep eutectic solvents (DES) and other green chemistry approaches are being explored to streamline the synthesis process and make it more environmentally friendly .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl linker between pyrazole and isoindoline-dione enables SN2-type displacements. Key demonstrations include:
Reaction with phthalimide derivatives
Treatment with potassium phthalimide in DMF at reflux (72 hrs) yields substituted isoindoline derivatives through chloride displacement .
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 4-(2-chloroethyl)pyrazole | K-phthalimide/DMF/reflux | 2-(2-(pyrazol-4-yl)ethyl)isoindoline | 61% |
Amine-Specific Modifications
The 4-amino group on the pyrazole ring participates in:
Acylation
Reacts with acetyl chloride in dichloromethane (DCM) at 0°C → 25°C to form N-acetyl derivatives.
Diazotization
Forms diazonium salts with NaNO₂/HCl at -5°C, enabling coupling reactions with phenols/amines.
Redox Transformations
The isoindoline-dione moiety shows distinct reduction behavior:
Phthalimide cleavage
Hydrazine hydrate in ethanol (reflux, 18 hrs) removes the isoindoline-dione group, generating free amines :
text2-(2-(pyrazol-4-yl)ethyl)isoindoline → 2-(pyrazol-4-yl)ethylamine
Cycloaddition Capabilities
The pyrazole’s amino group facilitates [3+2] cycloadditions with:
-
Nitriles (forms tetrazoles)
-
Activated alkynes (generates pyrazolo-triazines)
Comparative Reactivity Table
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
-
Acidic (pH <3) : Isoindoline ring hydrolyzes to phthalic acid derivatives
-
Basic (pH >10) : Ethyl linker undergoes β-elimination
Key limitations in reactivity stem from steric hindrance around the pyrazole’s amino group and electronic deactivation of the isoindoline carbonyls. Recent studies propose using microwave irradiation to enhance reaction rates by 40-60% for SN2 pathways .
(Note: Experimental data derived from structural analogs due to limited direct studies on this specific compound. Validation through controlled synthesis recommended.)
Scientific Research Applications
2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique features of 2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione, a comparative analysis with structurally analogous isoindoline-1,3-dione derivatives is presented below. Key differences in substituents, biological activities, and synthetic pathways are highlighted.
Structural and Functional Comparison
The following table summarizes critical distinctions between the target compound and related derivatives:
Key Observations
This may improve solubility and target binding in biological systems.
Substituent Effects: Bromophenethyl () introduces steric bulk and electron-withdrawing effects, likely reducing reactivity compared to the target compound’s amino-pyrazole group. Hydroxyalkyl-benzylamino substituents () prioritize hydrophilic interactions, contrasting with the target compound’s balance of hydrophilicity (amino group) and aromaticity (pyrazole).
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling a pyrazole-ethylamine derivative to isoindoline-1,3-dione, analogous to methods in .
- In contrast, bromophenethyl derivatives () require aryl halide coupling, while benzimidazole analogs () employ multi-step cyclization.
Pharmacological Implications
- Enzyme Inhibition: Pyrazole derivatives (e.g., ) show α-glycosidase inhibition, suggesting the target compound’s 4-aminopyrazole group could enhance such activity via stronger hydrogen bonding.
- Antimicrobial Potential: Hydroxyalkyl-benzylamino analogs () demonstrate antimicrobial properties, but the target compound’s pyrazole moiety may offer broader activity due to its nitrogen-rich structure.
- Drug Design Flexibility : The ethyl linker in the target compound allows for modular substitutions, as seen in intermediates for cytochrome P450 inhibitors ().
Biological Activity
2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione, also known by its CAS number 1240569-44-1, is a heterocyclic compound that incorporates both pyrazole and isoindoline-1,3-dione moieties. This unique structural combination suggests potential biological activities that warrant investigation. The compound's molecular formula is , with a molecular weight of approximately 256.26 g/mol .
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can facilitate the introduction of additional functional groups, which may enhance its biological activity or specificity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have been explored for their potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The incorporation of the isoindoline moiety may further enhance these effects due to its known interactions with biological targets .
Neuroprotective Effects
The isoindoline structure is also associated with neuroprotective effects. Research into related compounds has shown promise in treating neurodegenerative diseases like Alzheimer's disease. Specifically, derivatives of isoindoline have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in cognitive decline. The potential of this compound as an AChE inhibitor could be significant for developing new treatments for Alzheimer's disease .
Study on Pyrazole Derivatives
A study focused on the synthesis and biological evaluation of pyrazole derivatives demonstrated that modifications at specific positions on the pyrazole ring significantly influenced their biological activity. Electron-withdrawing groups enhanced the inhibitory activity against AChE, suggesting that similar modifications on this compound could yield potent neuroprotective agents .
Inhibition Studies
Inhibitory studies conducted on related compounds revealed varying degrees of potency against key enzymes involved in cancer progression and neurodegeneration. For example, certain derivatives exhibited IC50 values in the low nanomolar range against AChE and other kinases relevant to cancer pathways .
Data Tables
| Compound | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | AChE | 7.1 | Neuroprotective |
| Compound B | Kinase X | 18 | Anticancer |
| Compound C | Kinase Y | 37 | Anticancer |
Q & A
Q. What are the standard synthetic routes for 2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving isoindoline-1,3-dione derivatives and functionalized pyrazole precursors. A typical approach involves refluxing reactants (e.g., 4-amino-1H-pyrazole and isoindoline-1,3-dione derivatives) in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures for purification . Optimization strategies include:
- Adjusting molar ratios (e.g., 1.1:1 excess of aldehyde/ketone precursors).
- Monitoring reaction time (3–5 hours) to avoid side products.
- Using gradient recrystallization to improve purity.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone integrity.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretches in isoindoline-1,3-dione at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis to resolve molecular conformation and hydrogen-bonding networks. For example, mean C–C bond lengths of 0.003 Å and R-factors <0.05 ensure structural accuracy .
Advanced Research Questions
Q. How can discrepancies between experimental X-ray crystallographic data and computational molecular modeling be resolved?
- Methodological Answer :
- Validation Steps :
Cross-check crystallographic parameters (e.g., R-factor, wR-factor) against density functional theory (DFT) simulations .
Analyze hydrogen-bonding interactions (e.g., N–H···O) using Mercury software to refine packing arrangements.
Compare torsion angles and dihedral deviations (>5° may indicate conformational flexibility).
- Case Study : In , the piperazine ring conformation was validated by overlaying experimental and DFT-optimized structures, resolving <0.05 Å deviations .
Q. What experimental designs integrate theoretical frameworks to study the compound’s reactivity or biological activity?
- Methodological Answer :
- Conceptual Alignment : Link hypotheses to existing theories (e.g., frontier molecular orbital theory for reaction mechanisms or QSAR models for bioactivity prediction) .
- Procedural Steps :
Define primary research questions (e.g., "How does electron-withdrawing substituents affect pyrazole ring reactivity?").
Use computational tools (e.g., COMSOL Multiphysics) to simulate reaction kinetics or diffusion processes .
Validate predictions via controlled experiments (e.g., substituent variation in synthetic routes) .
Q. How can researchers analyze reaction mechanisms involving this compound, such as nucleophilic substitutions or cycloadditions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates.
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace amino group participation in bond formation.
- Computational Modeling : Employ Gaussian or ORCA software to calculate activation energies and transition states .
Q. What statistical or process control methods address contradictions in synthetic yield or purity data?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield .
- Process Control : Implement feedback loops via real-time pH or temperature monitoring to stabilize batch consistency .
- Data Reconciliation : Apply principal component analysis (PCA) to identify outlier conditions in contradictory datasets .
Tables for Key Data
| Parameter | Value/Technique | Reference |
|---|---|---|
| Crystallographic R-factor | 0.047 (single-crystal X-ray) | |
| Mean C–C bond length | 0.003 Å | |
| Optimal reflux duration | 3–5 hours (acetic acid) | |
| Recrystallization solvent | DMF/acetic acid (7:3 v/v) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
